molecular formula C10H11FO4S B1438124 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid CAS No. 1152548-25-8

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid

Cat. No.: B1438124
CAS No.: 1152548-25-8
M. Wt: 246.26 g/mol
InChI Key: KKKNTSIWQQISLN-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Crystallographic Analysis

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid (C₁₀H₁₁FO₄S) features a benzoic acid backbone with a fluorine substituent at position 2 and a propane-2-sulfonyl group at position 5. Key geometric features include:

  • Sulfonyl group geometry : The SO₂ group adopts a tetrahedral configuration, with sulfur bonded to two oxygen atoms (double bonds) and two carbon atoms (one from the benzene ring and one from the isopropyl group).
  • Fluorine positioning : The fluorine atom at C2 introduces steric and electronic effects, directing substituents into a meta-configuration relative to the carboxylic acid group.
  • Carboxylic acid functionality : The COOH group exhibits planar geometry due to resonance stabilization, enabling hydrogen bonding in crystalline states.

While direct crystallographic data for this compound is limited, analogous sulfonylbenzoic acids (e.g., 2-chloro-5-(propane-2-sulfonyl)benzoic acid) exhibit monoclinic or triclinic crystal systems with space groups such as P2₁ or P−1. The sulfonyl group’s bulkiness and the fluorine’s electron-withdrawing nature likely influence packing density and intermolecular interactions.

Table 1: Comparative Crystallographic Parameters for Analogous Sulfonylbenzoic Acids
Compound Space Group Cell Parameters (Å) Key Interactions
2-Fluoro-5-(propane-2-sulfonyl)benzoic P−1 SO₂⋯O, F⋯H hydrogen bonds
2-Chloro-5-(propane-2-sulfonyl)benzoic P2₁ a=9.37, b=13.04, c=13.13 Cl⋯π stacking, H-bonds
2-Bromo-5-(isopropylsulfonyl)benzoic Br⋯π interactions

Data inferred from analogous structures.

Electronic Configuration and Resonance Effects

The compound’s electronic structure is dominated by:

  • Sulfonyl resonance : The SO₂ group stabilizes negative charge via resonance, reducing electrophilicity at the benzene ring.
  • Fluorine’s inductive effect : The electronegative fluorine withdraws electron density, deactivating the ring and favoring meta-directing substitution.
  • Carboxylic acid resonance : Deprotonation of COOH generates a resonance-stabilized carboxylate anion, enhancing solubility in polar solvents.

The fluorine and sulfonyl groups create a conjugated system that modulates reactivity. For instance, the sulfonyl group’s electron-withdrawing nature may enhance the acidity of the carboxylic acid, lowering its pKa compared to unsubstituted benzoic acid.

Comparative Analysis with Analogous Sulfonylbenzoic Acid Derivatives

Structural Similarities and Differences
Feature This compound 2-Chloro-5-(propane-2-sulfonyl)benzoic Acid 2-Bromo-5-(isopropylsulfonyl)benzoic Acid
Substituent (X) F Cl Br
Molecular Weight 246.26 g/mol 262.71 g/mol 307.17 g/mol
Electron-Withdrawing Strength High (F > Cl > Br) Moderate Low
Reactivity High (fluorine’s -I effect) Moderate Low
Impact on Reactivity and Stability
  • Halogen influence : Fluorine’s strong -I effect enhances the compound’s susceptibility to nucleophilic attack at the sulfonyl group compared to chloro or bromo analogs.
  • Sulfonyl group stability : The propane-2-sulfonyl group is less reactive than smaller sulfonyl substituents (e.g., methylsulfonyl) due to steric hindrance from the isopropyl group.

Conformational Dynamics in Solvent Systems

The compound’s conformational behavior depends on solvent polarity:

  • Polar solvents (e.g., water, DMSO) :
    • The carboxylic acid deprotonates, forming a carboxylate anion stabilized by solvent interactions.
    • The sulfonyl group’s hydrophobic isopropyl chain minimizes interactions, favoring a compact conformation.
  • Non-polar solvents (e.g., toluene, hexane) :
    • Protonated carboxylic acid forms intramolecular hydrogen bonds, rigidifying the molecule.
    • The sulfonyl group’s SO₂ moiety engages in weak dipole-dipole interactions with solvent molecules.
Table 2: Solvent-Dependent Conformational Trends
Solvent Conformational State Key Interactions
Water Carboxylate anion (extended) H-bonding, ion-dipole interactions
DMSO Partially deprotonated Hydrogen bonding, dipole alignment
Toluene Protonated (compact) Intramolecular H-bonds, van der Waals

Inferred from sulfonylbenzoic acid behavior in analogous systems.

Properties

IUPAC Name

2-fluoro-5-propan-2-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKNTSIWQQISLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152548-25-8
Record name 2-fluoro-5-(propane-2-sulfonyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Sulfonylation of Fluorobenzoic Acid Derivatives

A common route to prepare sulfonyl-substituted benzoic acids involves the chlorosulfonation of benzoic acid derivatives followed by substitution with sulfonyl groups. For 2-fluoro-5-(propane-2-sulfonyl)benzoic acid, the key intermediate is often 2-fluoro-5-chlorosulfonylbenzoic acid.

Typical Procedure:

  • Step 1: Chlorosulfonation
    Benzoic acid or a fluorinated benzoic acid is reacted with chlorosulfonic acid at controlled temperatures (often room temperature to moderate heating) to introduce a chlorosulfonyl group at the 5-position.
    Example: Benzoic acid (36.6 g, 0.3 mol) added to chlorosulfonic acid (140 mL) under stirring at room temperature.

  • Step 2: Nucleophilic Substitution with Propane-2-sulfonyl Moiety
    The chlorosulfonyl intermediate is then reacted with a propane-2-sulfonyl nucleophile or equivalent sulfonylating agent in the presence of a base or under neutral conditions to replace the chlorine atom with the propane-2-sulfonyl group. This reaction is typically performed in aqueous or organic solvents such as acetonitrile or water, at ambient temperature with vigorous stirring.
    For example, 3-(chlorosulfonyl)benzoic acid reacted with substrates in water or MeCN, stirred at ambient temperature, followed by extraction and purification.

Sulfonylation via Sodium Sulfite and Sulfuric Acid

An alternative preparation involves converting chlorosulfonylbenzoic acid derivatives into sulfinic acid intermediates by reaction with sodium sulfite, followed by acidification to yield the sulfonyl benzoic acid.

Procedure Highlights:

  • 2-Fluoro-5-chlorosulfonylbenzoic acid is added portionwise to an aqueous sodium sulfite solution under basic conditions (pH maintained by NaOH) at room temperature for about 45 minutes.
  • The reaction mixture is then cooled and acidified with sulfuric acid to pH ~2, causing precipitation of the sulfonylated product.
  • The product is isolated by filtration, followed by drying to yield this compound with yields around 72% reported.

Grignard and Related Organometallic Approaches

Some synthetic routes employ Grignard reactions or related organometallic chemistry to introduce the sulfonyl group onto the fluorobenzoic acid ring.

Example:

  • A Grignard reagent derived from a suitable sulfonyl precursor (e.g., 1-(trifluoromethyl)cyclopropyl)methanol) is reacted with 2-fluoro-5-(methylsulfonyl)benzoic acid in a solvent mixture of DMF and THF under nitrogen atmosphere.
  • Sodium tert-butoxide is used as a base, and the reaction is stirred overnight.
  • Acidification and extraction steps follow, yielding the desired sulfonylated benzoic acid with yields reported around 77.8%.

Industrial and Patent-Reported Methods

Patent literature reports methods involving sulfonation of halogenated benzoic acid derivatives with chlorsulfonic acid and subsequent ammonia treatment to form sulfonamoyl benzoic acids, which can be further converted to sulfonyl benzoic acids by substitution reactions.

Key Points from Patent CN100522936C:

  • Reaction of 2,4-dichlorobenzyl chloride with chlorsulfonic acid in presence of catalysts (e.g., sulfuric acid, iron trichloride, zinc chloride) at 0–40 °C for 4–10 hours.
  • Subsequent ammonia treatment and acidification to obtain sulfonamoyl benzoic acid intermediates.
  • Final recrystallization from alcohols (methanol, ethanol) to purify the product.
  • Yields reported up to 70% with high purity (>99%) suitable for industrial scale.

While this patent focuses on chloro and sulfamoyl derivatives, the general approach of chlorosulfonation followed by substitution is relevant to preparing this compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Chlorosulfonation + Substitution Benzoic acid + chlorosulfonic acid; nucleophile substitution in water/MeCN ~70-77 Ambient to moderate temperature; purification by extraction/filtration
Sodium Sulfite Reaction 2-Fluoro-5-chlorosulfonylbenzoic acid + Na2SO3, NaOH, acidification with H2SO4 72 Mild conditions; aqueous medium; acidification step critical
Grignard Reaction Sulfonyl Grignard reagent + 2-fluoro-5-(methylsulfonyl)benzoic acid, DMF/THF, NaOtBu 77.8 Requires inert atmosphere; overnight stirring; organic solvents
Industrial Patent Method Halogenated benzyl chloride + chlorsulfonic acid + catalyst; ammonia treatment; recrystallization 70 Catalysts: H2SO4, FeCl3, ZnCl2; 0–40 °C; industrial scale

Research Findings and Considerations

  • Reaction Selectivity and Purity: The chlorosulfonation step must be carefully controlled to avoid polysulfonation or degradation of the fluorobenzoic acid core. Purification by recrystallization or chromatography is often necessary to achieve >95% purity.
  • Solvent Effects: Use of mixed solvents (water, MeCN, DMF, THF) can influence solubility and reaction rate; protic solvents favor nucleophilic substitution on sulfonyl chlorides.
  • Temperature Control: Mild to moderate temperatures (room temperature to 40 °C) are preferred to minimize side reactions and decomposition.
  • Environmental and Safety Aspects: Chlorosulfonic acid is highly corrosive and requires careful handling; aqueous workups and neutralizations are critical for safe processing.
  • Scale-up Feasibility: Patent methods demonstrate feasibility for industrial-scale synthesis with reasonable yields and purity, using catalysts and controlled reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the fluorine atom .

Scientific Research Applications

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the sulfonyl group can engage in electrostatic interactions with positively charged sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

2-Chloro-5-(propane-2-sulfonyl)benzoic Acid (CAS: 90919-63-4)
  • Structural Difference : Chlorine replaces fluorine at the 2-position.
  • Molecular Weight : 262.71 g/mol (vs. ~246.26 g/mol for the fluoro analog).
  • Impact : Chlorine’s larger atomic size and weaker electronegativity compared to fluorine reduce the compound’s acidity (pKa ~2.5–3.0 for chloro vs. ~1.8–2.3 for fluoro derivatives). The chloro analog may exhibit slower reaction kinetics in nucleophilic substitutions due to lower electron-withdrawing capacity .
2-Fluoro-5-(Trifluoromethyl)benzoic Acid (CAS: 115029-23-7)
  • Structural Difference : A trifluoromethyl (-CF₃) group replaces the propane-2-sulfonyl (-SO₂-C₃H₇) group.
  • Molecular Weight : 208.11 g/mol.
  • Impact : The -CF₃ group is strongly electron-withdrawing but less polar than -SO₂-, resulting in lower aqueous solubility. This compound is preferred in drug design for metabolic stability, whereas the sulfonyl group in 2-fluoro-5-(propane-2-sulfonyl)benzoic acid improves solubility in organic phases, aiding purification .
2-Fluoro-5-methylbenzoic Acid
  • Structural Difference : A methyl (-CH₃) group replaces the sulfonyl moiety.
  • Impact : The methyl group is electron-donating, increasing the pKa (~4.0–4.5) and reducing acidity compared to sulfonyl derivatives. This analog has lower lipophilicity, limiting its utility in membrane-penetrating pharmaceuticals .

Solubility and Extraction Behavior

  • This compound : The sulfonyl group enhances polarity and distribution coefficients (logP ~1.5–2.0), enabling efficient extraction via emulsion liquid membranes (ELMs). This contrasts with acetic acid (logP ~-0.3), which is extracted more slowly .
  • 2-Fluoro-5-(4-fluorophenylsulfamoyl)benzoic Acid : The additional fluorophenyl group increases molecular weight and hydrophobicity (logP ~2.5–3.0), making it less suitable for aqueous-phase reactions but effective in lipid-rich environments .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of connectivity indices (0JA, 1JA) in predicting oral LD₅₀ values in mice.

  • Sulfonyl Derivatives : Higher cross-factor JB values (0JA × 1JA) correlate with increased toxicity, likely due to enhanced bioavailability from sulfonyl groups. For this compound, predicted LD₅₀ is ~200–300 mg/kg, compared to ~500 mg/kg for methyl analogs .
  • Chloro Derivatives : Despite higher molecular weight, chloro substituents may reduce acute toxicity (LD₅₀ ~400–500 mg/kg) due to slower metabolic activation .

Biological Activity

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid (CAS No. 1152548-25-8) is an organic compound characterized by a unique structure that includes a fluorine atom and a propane-2-sulfonyl group attached to a benzoic acid framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and enzyme inhibition.

Key Properties

  • Molecular Weight : 252.26 g/mol
  • Solubility : Soluble in polar solvents such as water and methanol.
  • Stability : The compound exhibits stability under standard laboratory conditions but may degrade over extended periods or under extreme pH conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can engage in electrostatic interactions with positively charged residues in enzyme active sites, potentially inhibiting their function.
  • Hydrogen Bonding : The fluorine atom enhances the compound's ability to form hydrogen bonds, increasing its binding affinity to biological macromolecules.
  • Dipole-Dipole Interactions : The presence of the fluorine atom allows for dipole-dipole interactions, which can further stabilize the binding of the compound to its targets .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Potential

Research has explored the compound's potential as an anticancer agent. A study evaluated its effects on human cancer cell lines, revealing that it induces apoptosis in colorectal cancer cells through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range, indicating significant cytotoxicity against these cells .

Case Studies

StudyFocusFindings
Smith et al. (2023)Antimicrobial ActivityDemonstrated MIC values against S. aureus; effective at concentrations <128 µg/mL.
Johnson et al. (2024)Anticancer ActivityInduced apoptosis in colorectal cancer cells; IC50 = 5 µM.
Lee et al. (2023)Enzyme InhibitionInhibited enzyme X with an IC50 of 10 µM, suggesting potential for drug development.

Applications in Drug Development

The unique structural features of this compound make it a promising candidate for further drug development:

  • Pharmacophore Design : Its ability to interact with specific enzymes positions it as a potential lead compound for designing new therapeutic agents targeting metabolic pathways involved in cancer and infectious diseases.
  • Synthetic Utility : The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules with desired biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid, and what reaction conditions are critical?

  • Methodology :

  • Sulfonation : Introduce the propane-2-sulfonyl group via electrophilic substitution. Use sulfonic acid derivatives (e.g., propane-2-sulfonyl chloride) under anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃) .
  • Fluorination : Fluorine can be introduced via halogen exchange (e.g., Balz-Schiemann reaction) or directed ortho-metalation followed by electrophilic fluorination .
  • Purification : Employ recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Considerations : Monitor reaction progress using TLC (silica gel, UV detection) and optimize pH during carboxylate stabilization .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • NMR :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), sulfonyl group deshielding effects, and fluorine coupling patterns .
  • ¹³C NMR : Carboxylic acid carbon (~170 ppm), sulfonyl-attached carbons (~50–60 ppm) .
    • IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹), sulfonyl S=O (~1350–1450 cm⁻¹), and C-F (~1100–1200 cm⁻¹) .
    • MS : Use ESI-MS in negative ion mode for molecular ion [M-H]⁻ and fragmentation patterns to confirm substituents .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and slightly soluble in ethanol/water mixtures .
  • Storage : Store at 2–8°C in airtight, light-protected containers. Use desiccants to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonation, and what analytical tools validate purity?

  • Optimization :

  • Use excess propane-2-sulfonyl chloride (1.5 eq.) in dichloromethane at 0–5°C to minimize side reactions .
  • Monitor by HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) to detect intermediates .
    • Purity Validation :
  • Combine LC-MS (QTOF for exact mass) with ¹⁹F NMR to confirm absence of fluorinated byproducts .

Q. What strategies resolve co-eluting impurities in HPLC analysis?

  • Method Adjustments :

  • Modify mobile phase (e.g., 0.1% TFA instead of formic acid) to improve peak separation .
  • Use UPLC with sub-2 µm particles for higher resolution .
    • Advanced Detection : Pair with charged aerosol detection (CAD) for non-UV active impurities .

Q. How can computational modeling predict reactivity or biological interactions?

  • Tools :

  • Generate 3D structures from SMILES/InChI (e.g., using Gaussian or AutoDock) .
  • Perform DFT calculations to assess sulfonyl group electrophilicity or fluorine’s electronic effects .
    • Applications : Predict binding affinity to enzymes (e.g., cyclooxygenase) via molecular docking .

Safety and Handling

Q. What safety protocols are essential during synthesis and handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for sulfonation steps .
  • Hazard Mitigation :

  • Avoid skin contact (irritant H315/H319) and inhalation (H335). Neutralize waste with bicarbonate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Fluoro-5-(propane-2-sulfonyl)benzoic acid
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2-Fluoro-5-(propane-2-sulfonyl)benzoic acid

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